1-ethyl-4-phenyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-ethyl-4-phenyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the 1-position, a phenyl group at the 4-position, and a carboxylic acid group at the 2-position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Scientific Research Applications
1-ethyl-4-phenyl-1H-pyrrole-2-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition or activation of the target, which can lead to a variety of downstream effects.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a variety of biochemical pathways . These pathways can lead to a range of downstream effects, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
Similar compounds, such as indole derivatives, are known to have broad-spectrum biological activities , suggesting they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds, such as indole derivatives, are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may have a range of molecular and cellular effects.
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds . These factors can include temperature, pH, and the presence of other compounds, which can affect the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-phenyl-1H-pyrrole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of an appropriate amine with a carboxylic acid derivative, followed by cyclization to form the pyrrole ring. For example, the reaction of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid under reflux conditions, followed by acid-mediated cyclization, can yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves the use of catalytic processes to enhance yield and selectivity. Transition-metal-catalyzed reactions, such as palladium-catalyzed decarboxylative reactions, are commonly employed. These methods provide highly functionalized pyrroles with minimal byproducts .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-phenyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, are common for pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2,5-diones, while reduction can produce pyrrolidines.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Indole is another heterocyclic compound with a similar structure to pyrrole.
Pyrrolopyrazine derivatives: These compounds share the pyrrole ring structure and are known for their biological activities, including anticancer and antimicrobial properties.
Uniqueness
1-ethyl-4-phenyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and phenyl groups, along with the carboxylic acid functionality, makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-ethyl-4-phenylpyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-14-9-11(8-12(14)13(15)16)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGGYODPFGEGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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